molecular formula C19H25ClN4O4 B8070340 Clonixin Lysinate

Clonixin Lysinate

Katalognummer: B8070340
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: CVNFYQCHAWFYQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clonixin Lysinate is a useful research compound. Its molecular formula is C19H25ClN4O4 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Anti-Inflammatory and Analgesic Properties : Clonixin Lysinate showed higher anti-inflammatory and analgesic efficacy compared to aspirin, with excellent tolerability and minimal side effects (Cayetti et al., 1995).

  • Effect on Platelet Functions : The drug moderately inhibits cyclooxygenase, impacting thromboxane biosynthesis and platelet aggregation, though less significantly than acetylsalicylic acid (Pallapies et al., 1996).

  • Gastrointestinal Safety : Unlike many NSAIDs, this compound does not significantly inhibit COX-1 activity, suggesting a reduced risk of gastrointestinal side effects (Franchi et al., 1999).

  • Post-Surgical Pain Management : It was found effective and well-tolerated for pain relief following inguinal hernioplasty, comparable to paracetamol/codeine (De Los Santos et al., 1998).

  • Vasorelaxant Effect : Exhibits a vasorelaxant effect in rat aortic rings, suggesting a potential role in managing hypertension (Morales et al., 1995).

  • Migraine Treatment : Effective in treating moderate migraine attacks, but not significantly better than placebo for severe attacks (Krymchantowski et al., 2001).

  • Interaction with Other Medications : Does not affect the pharmacokinetics or anticoagulant activity of phenprocoumon, indicating safe concurrent use (Russmann et al., 2001).

  • Central Analgesic Mechanism : Its analgesic effect is not mediated by 5-HT3 subtype receptors, indicating a unique mechanism of pain relief (Paeile et al., 1995).

  • Pharmaceutical Properties : Studies on clonixin argininate, a derivative, showed improved bioavailability and efficacy compared to clonixin (Jee & La, 1986).

  • Pharmacokinetics in Children : Different pharmacokinetic properties in children compared to adults, highlighting the need for tailored dosing in pediatric care (González‐Martin et al., 1996).

Eigenschaften

IUPAC Name

2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid;2,6-diaminohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNFYQCHAWFYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clonixin Lysinate
Reactant of Route 2
Clonixin Lysinate
Reactant of Route 3
Clonixin Lysinate
Reactant of Route 4
Clonixin Lysinate
Reactant of Route 5
Clonixin Lysinate
Reactant of Route 6
Clonixin Lysinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.